molecular formula C16H13N3O4 B12179810 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12179810
M. Wt: 311.29 g/mol
InChI Key: RZZMBQYFOQRSQY-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with maleic anhydride to form the pyrrolo[3,4-c]pyridine core. This intermediate is then reacted with 2-methoxyphenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
  • 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide stands out due to its specific structural features and the presence of the methoxyphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H13N3O4/c1-23-13-5-3-2-4-12(13)18-14(20)9-19-15(21)10-6-7-17-8-11(10)16(19)22/h2-8H,9H2,1H3,(H,18,20)

InChI Key

RZZMBQYFOQRSQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3

Origin of Product

United States

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